(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine

Descripción general

Descripción

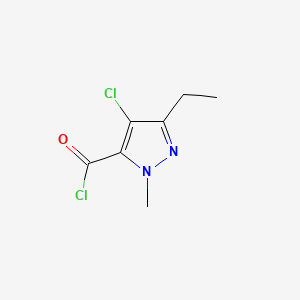

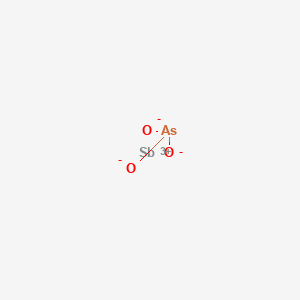

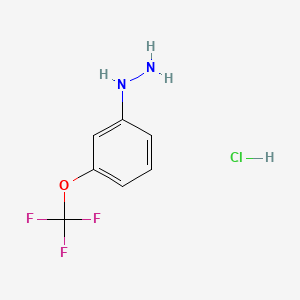

“(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” is a chemical compound with the molecular formula C9H9F2N . It is used as an intermediate to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors .

Synthesis Analysis

The synthesis of “(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” involves several steps. One method begins with the derivatization of substituted cinnamic acid A with Oppolzer’s sultam to give B. Diastereoselective cyclopropanation then provides cyclopropylamide C in high chiral purity, which is readily saponified to acid D . Another method involves the reaction of 1,2-Difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(3’,4’-difluorophenyl)-propan-1-one, which is then converted to 1-(3’,4’-difluorophenyl)-3-nitro-propan-1-one .Molecular Structure Analysis

The molecular structure of “(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” consists of a cyclopropane ring attached to a 3,4-difluorophenyl group and an amine group . The compound has a molecular weight of 169.17 .Chemical Reactions Analysis

In the synthesis process, the compound undergoes several chemical reactions, including derivatization, diastereoselective cyclopropanation, and saponification . It can also undergo a reaction with triphenylphosphine and diethylazodicarboxylate to yield a nitrocyclopropane, which can be reduced to the final product .Physical And Chemical Properties Analysis

“(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” has a density of 1.3±0.1 g/cm3, a boiling point of 212.5±40.0 °C at 760 mmHg, and a flash point of 99.0±14.4 °C . It has one hydrogen bond acceptor, two hydrogen bond donors, and one freely rotating bond . Its LogP value is 1.27 .Mecanismo De Acción

While the specific mechanism of action for “(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” is not mentioned in the search results, it is used to prepare trans-2-arylcyclopropylamines, which are potent and selective inhibitors of dipeptidyl peptidase IV . This suggests that the compound may play a role in inhibiting this enzyme.

Safety and Hazards

The safety data sheet for “(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBIQNXHRPJKK-MUWHJKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine | |

CAS RN |

1006614-49-8, 1345413-20-8 | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006614498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345413208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY90NOH72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG33FY0FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide (9CI)](/img/no-structure.png)